molecular formula C10H10Cl2FN B13337313 (R)-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine

(R)-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine

Cat. No.: B13337313
M. Wt: 234.09 g/mol
InChI Key: XIKMPIDQHAVUKX-SECBINFHSA-N
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Description

®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3,5-dichloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-fluorobenzene and pyrrolidine.

    Formation of Intermediate: The 3,5-dichloro-2-fluorobenzene undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine
  • 2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine (racemic mixture)
  • 2-(3,5-Dichlorophenyl)pyrrolidine

Uniqueness

®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture. The presence of the fluorine atom also imparts distinct chemical reactivity and stability.

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2R)-2-(3,5-dichloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI Key

XIKMPIDQHAVUKX-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)Cl)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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